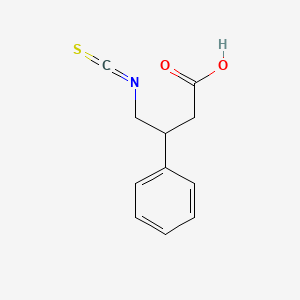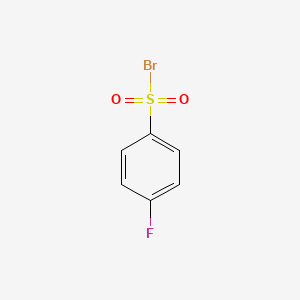
1H-Pyrrole, 3-ethynyl-2,4-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethynyl-2,4-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H9N It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,4-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the alkylation of 2,4-dimethylpyrrole with an ethynyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the ethynyl halide to form the desired product.
Industrial Production Methods
Industrial production of 3-ethynyl-2,4-dimethyl-1H-pyrrole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the pure compound.
化学反应分析
Types of Reactions
3-Ethynyl-2,4-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the ethynyl group, leading to the formation of substituted pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学研究应用
3-Ethynyl-2,4-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: The compound can be used in the study of biological systems and as a probe for investigating enzyme mechanisms.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-ethynyl-2,4-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes and receptors, resulting in specific biological effects.
相似化合物的比较
Similar Compounds
3-Ethyl-2,4-dimethyl-1H-pyrrole: Similar in structure but with an ethyl group instead of an ethynyl group.
2,4-Dimethyl-3-ethylpyrrole: Another derivative with different substitution patterns.
3,4-Dimethylpyrrole: Lacks the ethynyl group but shares the pyrrole core structure.
Uniqueness
3-Ethynyl-2,4-dimethyl-1H-pyrrole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group can participate in various chemical transformations, making this compound a valuable intermediate in organic synthesis.
属性
分子式 |
C8H9N |
|---|---|
分子量 |
119.16 g/mol |
IUPAC 名称 |
3-ethynyl-2,4-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H9N/c1-4-8-6(2)5-9-7(8)3/h1,5,9H,2-3H3 |
InChI 键 |
YIARTPPCIIRVJH-UHFFFAOYSA-N |
规范 SMILES |
CC1=CNC(=C1C#C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


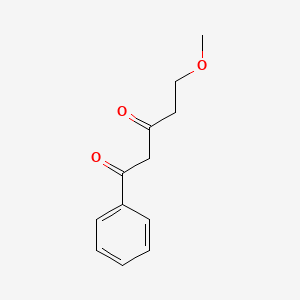


![N-{3-aminospiro[3.3]heptan-1-yl}-7-fluoroquinoxaline-5-carboxamide](/img/structure/B13621211.png)
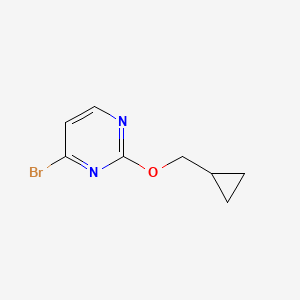
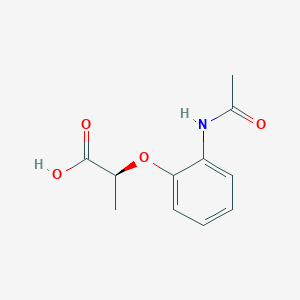




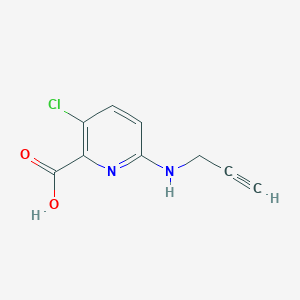
![3-Chloro-4-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B13621264.png)
